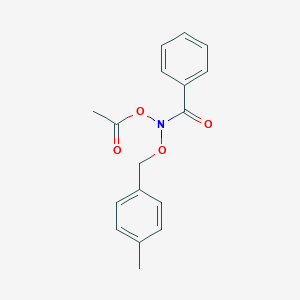

Benzyl (piperidin-4-ylmethyl)carbamate

描述

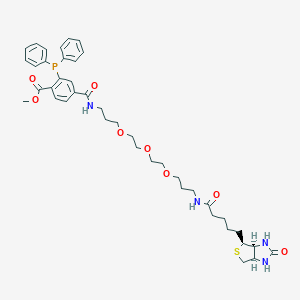

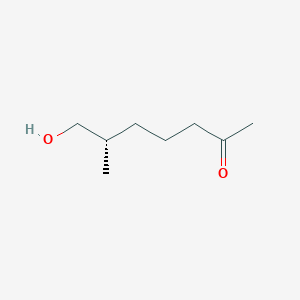

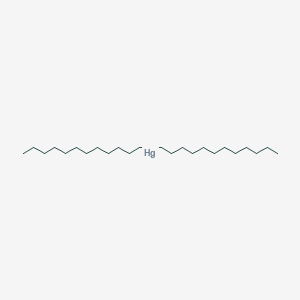

Benzyl (piperidin-4-ylmethyl)carbamate is a chemical compound with the linear formula C14H20N2O2 . It is a solid substance .

Synthesis Analysis

An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis

The molecular structure of Benzyl (piperidin-4-ylmethyl)carbamate is represented by the InChI code: 1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) .Chemical Reactions Analysis

The synthesis of Benzyl (piperidin-4-ylmethyl)carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Physical And Chemical Properties Analysis

Benzyl (piperidin-4-ylmethyl)carbamate has a molecular weight of 248.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

Catalytic Applications :

- Benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate has been used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates to form piperidine derivatives. This process is effective in the formation of various heterocycles with high exo-selectivity (Zhang et al., 2006).

Pharmacological Properties :

- Piperidine structures, including those derived from N-Vinyl amides and carbamates, have been synthesized using oxidative carbon–hydrogen bond functionalizations. These structures demonstrate significant pharmacological potential, including applications in treating diseases like tuberculosis (Brizgys et al., 2012).

- Certain piperidin-4-imine derivatives, which are structurally related to Benzyl (piperidin-4-ylmethyl)carbamate, have shown potent antitubercular activity. These compounds have been synthesized and characterized for their pharmacokinetic profiles (Revathi et al., 2015).

Chemical Synthesis and Modification :

- Studies have shown that certain carbamate derivatives, including those with piperidine moieties, are potent butyrylcholinesterase inhibitors. These findings have implications for the treatment of neurological disorders like Alzheimer's disease (Bajda et al., 2018).

- Research on the selective ring-opening of N-alkyl pyrrolidines with chloroformates to form 4-chlorobutyl carbamates has shown that the reaction pathways depend on the nitrogen substituent. This has implications for the synthesis of bifunctional compounds (Yu et al., 2017).

Structural and Mechanistic Studies :

- The X-ray crystal structure analysis of compounds like 4-diphenylcarbamyl-N-methylpiperidine methobromide has provided insights into the low activity and selectivity of the carbamate at muscarinic receptors. This helps in understanding the structure-activity relationships in drug design (Barlow & Johnson, 1989).

Synthesis of Novel Monomers :

- New monomers like 2,2,6,6-tetramethyl-4-piperidinyl allyl carbamate have been synthesized and characterized. These monomers are significant in the field of polymer degradation and stability (Pan et al., 1994).

安全和危害

The safety information for Benzyl (piperidin-4-ylmethyl)carbamate includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Piperidines, which include Benzyl (piperidin-4-ylmethyl)carbamate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

benzyl N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHPVEHRXAKHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564267 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (piperidin-4-ylmethyl)carbamate | |

CAS RN |

132431-09-5 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)